Cas no 936940-10-2 (1-(1-isobutyrylpiperidin-3-yl)methanamine)

1-(1-isobutyrylpiperidin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-(Aminomethyl)piperidin-1-yl)-2-methylpropan-1-one
- 1-(1-isobutyrylpiperidin-3-yl)methanamine(SALTDATA: FREE)
- 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
- 936940-10-2
- DTXSID101236473
- SCHEMBL12413680
- SB42615
- AKOS011062326
- 1-(1-Isobutyrylpiperidin-3-Yl)Methanamine
- 1-[3-(aminomethyl)piperidin-1-yl]-2-methylpropan-1-one
- 1-Propanone, 1-[3-(aminomethyl)-1-piperidinyl]-2-methyl-
- 1-(1-isobutyrylpiperidin-3-yl)methanamine
-
- MDL: MFCD09055296
- Inchi: InChI=1S/C10H20N2O/c1-8(2)10(13)12-5-3-4-9(6-11)7-12/h8-9H,3-7,11H2,1-2H3
- InChI Key: ZKCIECGBLAHYON-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)N1CCCC(CN)C1
Computed Properties
- Exact Mass: 184.15800
- Monoisotopic Mass: 184.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 316.5±15.0 °C at 760 mmHg
- Flash Point: 145.2±20.4 °C
- PSA: 46.33000
- LogP: 1.47790
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(1-isobutyrylpiperidin-3-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-isobutyrylpiperidin-3-yl)methanamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-isobutyrylpiperidin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM530185-1g |
1-(3-(Aminomethyl)piperidin-1-yl)-2-methylpropan-1-one |
936940-10-2 | 95% | 1g |
$138 | 2022-08-31 | |
TRC | B450273-100mg |
1-(1-isobutyrylpiperidin-3-yl)methanamine |
936940-10-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
TRC | B450273-10mg |
1-(1-isobutyrylpiperidin-3-yl)methanamine |
936940-10-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B450273-50mg |
1-(1-isobutyrylpiperidin-3-yl)methanamine |
936940-10-2 | 50mg |
$ 65.00 | 2022-06-07 |
1-(1-isobutyrylpiperidin-3-yl)methanamine Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2. Back matter
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
Additional information on 1-(1-isobutyrylpiperidin-3-yl)methanamine
Introduction to 1-(1-isobutyrylpiperidin-3-yl)methanamine (CAS No. 936940-10-2) and Its Emerging Applications in Chemical Biology
The compound 1-(1-isobutyrylpiperidin-3-yl)methanamine, identified by the CAS number 936940-10-2, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and isobutyryl functional group, has garnered attention for its versatile structural properties and potential applications in drug discovery and molecular targeting. The unique combination of these structural elements not only contributes to its distinct chemical behavior but also opens up novel avenues for therapeutic intervention.
In recent years, the exploration of heterocyclic compounds, particularly those incorporating piperidine moieties, has been a focal point in medicinal chemistry due to their prevalence in biologically active molecules. The piperidine ring, known for its stability and ability to mimic secondary amine functionalities, is frequently integrated into drug candidates to enhance pharmacokinetic profiles and binding affinity. The presence of the isobutyryl group in 1-(1-isobutyrylpiperidin-3-yl)methanamine further enriches its chemical landscape, providing a site for further functionalization and interaction with biological targets.
One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in the synthesis of more complex pharmacophores. The amine functionality at the methylene position allows for facile derivatization, enabling chemists to explore a wide spectrum of modifications. These modifications can be tailored to optimize solubility, metabolic stability, and target specificity, making 1-(1-isobutyrylpiperidin-3-yl)methanamine a valuable building block in the development of novel therapeutics.
Recent studies have highlighted the importance of amine-containing compounds in modulating biological pathways associated with neurological disorders, inflammation, and cancer. The structural motif of 1-(1-isobutyrylpiperidin-3-yl)methanamine aligns well with this trend, as it shares similarities with known bioactive molecules that exhibit potent pharmacological effects. For instance, derivatives of piperidine have been reported to interact with enzymes such as acetylcholinesterase and monoamine oxidases, suggesting potential applications in treating neurodegenerative diseases.
The isobutyryl group introduces a hydrophobic character to the molecule, which can be leveraged to improve membrane permeability—a critical factor for oral bioavailability. Additionally, this moiety has been shown to participate in hydrogen bonding interactions, enhancing binding affinity to protein targets. Such features make 1-(1-isobutyrylpiperidin-3-yl)methanamine an attractive candidate for further investigation in structure-activity relationship (SAR) studies.
Advances in computational chemistry have further accelerated the exploration of this compound's potential. Molecular modeling techniques have been employed to predict binding modes and affinity for various biological targets. These virtual screening approaches have identified promising leads that warrant experimental validation. Moreover, the integration of machine learning algorithms has enabled rapid de novo design of analogs with enhanced properties, streamlining the drug discovery process.
In clinical research, the compound has been evaluated for its efficacy in preclinical models of inflammation and pain management. Preliminary findings suggest that derivatives derived from 1-(1-isobutyrylpiperidin-3-yl)methanamine exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. These results underscore the compound's therapeutic potential and justify further investment into its development pipeline.
The synthesis of 1-(1-isobutyrylpiperidin-3-yl)methanamine itself presents an intriguing challenge due to the need for precise functional group manipulation while maintaining regioselectivity. Recent methodologies have focused on catalytic approaches that minimize side reactions and improve yield. Transition metal-catalyzed cross-coupling reactions have emerged as particularly effective tools for constructing the piperidine ring system, offering a scalable route to this valuable intermediate.
Looking ahead, the future of 1-(1-isobutyrylpiperidin-3-yl)methanamine lies in its integration into multi-target directed ligands (MTDLs), where it can serve as a core scaffold for designing molecules that simultaneously interact with multiple therapeutic targets. This strategy has shown promise in overcoming drug resistance and enhancing therapeutic outcomes by leveraging synergistic effects between different biological pathways.
Environmental considerations also play a crucial role in the development of new chemical entities like 1-(1-isobutyrylpiperidin-3-yl)methanamine. Sustainable synthetic routes that minimize waste generation and energy consumption are being prioritized to ensure compliance with green chemistry principles. Additionally, biodegradability assessments are being conducted to evaluate the environmental impact of this compound throughout its lifecycle.
In conclusion, 1-(1-isobutyrylpiperidin-3-yl)methanamine (CAS No. 936940-10-2) represents a compelling example of how structural innovation can drive advancements in chemical biology and pharmaceutical science. Its unique combination of functional groups positions it as a versatile intermediate with broad applicability across multiple therapeutic areas. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to make significant contributions to future medical breakthroughs.
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